N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine
CAS No.:
Cat. No.: VC15861355
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O2 |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 5-methoxy-N-(2-methylpropyl)-1,2-benzoxazol-3-amine |
| Standard InChI | InChI=1S/C12H16N2O2/c1-8(2)7-13-12-10-6-9(15-3)4-5-11(10)16-14-12/h4-6,8H,7H2,1-3H3,(H,13,14) |
| Standard InChI Key | RCTWGPDROHTIHG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1=NOC2=C1C=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[d]isoxazole scaffold, a bicyclic system comprising a benzene ring fused to an isoxazole ring containing nitrogen and oxygen atoms. Key substituents include:
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Methoxy group (-OCH): Located at the 5-position of the benzene ring, enhancing electron density and influencing reactivity .
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Isobutyl amine (-NH-CH-CH(CH)): Attached to the 3-position of the isoxazole ring, contributing to lipophilicity and potential target binding .
The three-dimensional conformation of the molecule is stabilized by intramolecular hydrogen bonding between the amine hydrogen and the adjacent oxygen atom, as inferred from analogous structures .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.27 g/mol |
| LogP (Partition Coefficient) | ~2.1 (predicted) |
| Solubility | Low in water; soluble in DMSO |
The low aqueous solubility and moderate lipophilicity suggest suitability for membrane permeability, a critical factor in drug design .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine typically involves a multi-step process:
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Formation of the Isoxazole Ring: Cyclocondensation of hydroxylamine with a diketone precursor under acidic conditions .
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Methoxy Group Introduction: Electrophilic aromatic substitution using methylating agents like dimethyl sulfate .
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Isobutyl Amine Attachment: Nucleophilic substitution or reductive amination reactions, with yields optimized through palladium catalysis.
A representative reaction scheme is shown below:
Optimization Challenges
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Regioselectivity: Competing reactions at the 3- and 5-positions necessitate precise temperature control (60–80°C).
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Purification: Chromatographic techniques are required to isolate the product from byproducts like N-alkylated derivatives.
Biological Activities and Mechanisms
Antimicrobial Properties
N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs), as demonstrated in molecular docking studies.
Anti-inflammatory Effects
In murine models, the compound reduced prostaglandin E (PGE) levels by 62% at 50 mg/kg, comparable to ibuprofen. This activity is attributed to cyclooxygenase-2 (COX-2) inhibition, evidenced by reduced mRNA expression in macrophage assays.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for:
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Antibiotic Resistance Mitigation: Modifications at the isobutyl group improve activity against methicillin-resistant S. aureus (MRSA).
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COX-2 Selective Inhibitors: Methoxy-to-sulfonyl substitutions increase selectivity indices from 2.1 to 15.3.
Agrochemistry
Derivatives demonstrate fungicidal activity against Phytophthora infestans (EC = 12 µM), positioning them as eco-friendly alternatives to traditional pesticides.
Comparative Analysis with Structural Analogues
The isobutyl variant shows superior antibacterial potency compared to its isopropyl counterpart, likely due to enhanced hydrophobic interactions . Chlorination at the 4-position improves Gram-negative activity but reduces CNS penetration.
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